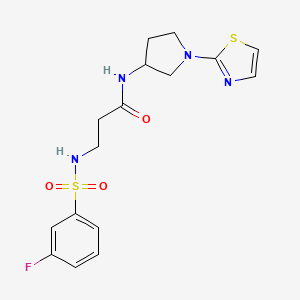

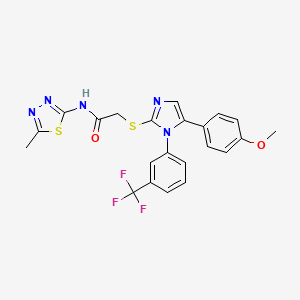

3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659, and it is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in B-cell receptor signaling, and its inhibition can lead to the suppression of B-cell activation and proliferation.

Wissenschaftliche Forschungsanwendungen

Phosphoinositide 3-Kinase (PI3K) Inhibition

One of the key areas of research involving similar sulfonamide compounds focuses on their role as inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These enzymes are crucial for cell growth, proliferation, and survival, making them significant targets for cancer therapy. Studies have demonstrated that analogs like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide exhibit potent and efficacious inhibition of PI3Kα and mTOR both in vitro and in vivo, indicating the potential of such compounds in the development of anticancer agents (Stec et al., 2011).

Anticonvulsant Activity

Sulfonamide derivatives containing heterocyclic moieties have been synthesized and evaluated for their anticonvulsant activities. These compounds, through modifications to incorporate sulfonamide thiazole moieties, have shown promise in protecting against convulsions induced by certain agents, highlighting their potential as anticonvulsant drugs (Farag et al., 2012).

Selective Detection Techniques

Research has also been directed towards the development of selective detection techniques for toxic and biologically active compounds. A novel design of a reaction-based fluorescent probe incorporating a sulfonamide group has been explored for the discrimination of thiophenols over aliphatic thiols, demonstrating the utility of sulfonamides in enhancing selectivity and sensitivity in chemical detection methods, which can be applied in environmental and biological sciences (Wang et al., 2012).

Heterocyclic Sulfonamides Synthesis

The efficient synthesis of heterocyclic sulfonamides and their derivatives has been a focus, with methodologies developed for the selective production of such compounds. These synthetic approaches provide the foundation for producing a variety of heterocyclic compounds that incorporate sulfonamide functionalities, paving the way for the discovery of new drugs and materials (Tucker et al., 2015).

Carbonic Anhydrase Inhibition

Another significant area of application for sulfonamide-based compounds is in the inhibition of carbonic anhydrases, enzymes that play critical roles in physiological processes such as respiration and acid-base balance. Sulfonamide derivatives have been shown to possess strong inhibitory effects on various isozymes of carbonic anhydrase, indicating their potential in treating conditions related to enzyme dysregulation (Supuran et al., 1998).

Eigenschaften

IUPAC Name |

3-[(3-fluorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3S2/c17-12-2-1-3-14(10-12)26(23,24)19-6-4-15(22)20-13-5-8-21(11-13)16-18-7-9-25-16/h1-3,7,9-10,13,19H,4-6,8,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUAKCNUSSJMLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CCNS(=O)(=O)C2=CC=CC(=C2)F)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2522355.png)

![N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2522358.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2522359.png)

![N-[1-(4-Fluorophenyl)prop-2-ynyl]prop-2-enamide](/img/structure/B2522361.png)

![Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522362.png)

![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2522370.png)

![N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2522372.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2522375.png)